molecular formula C7H5ClN2O3 B14848286 1-(2-Chloro-6-nitropyridin-4-YL)ethanone

1-(2-Chloro-6-nitropyridin-4-YL)ethanone

Cat. No.: B14848286
M. Wt: 200.58 g/mol
InChI Key: QXCZGCTYSAQKRR-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-nitropyridin-4-YL)ethanone is a nitro-substituted pyridine derivative with the molecular formula C₇H₅ClN₂O₃. Its structure features a pyridine ring substituted with a chloro group at position 2, a nitro group at position 6, and an acetyl group at position 2.

Properties

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

1-(2-chloro-6-nitropyridin-4-yl)ethanone

InChI

InChI=1S/C7H5ClN2O3/c1-4(11)5-2-6(8)9-7(3-5)10(12)13/h2-3H,1H3

InChI Key

QXCZGCTYSAQKRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-nitropyridin-4-YL)ethanone can be synthesized through several methods. One common synthetic route involves the nitration of 2-chloro-4-pyridyl ethanone. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_6\text{ClNO} + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_5\text{ClN}_2\text{O}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-nitropyridin-4-YL)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Iron powder and acetic acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products Formed:

    Reduction: 1-(2-Amino-6-nitropyridin-4-YL)ethanone

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-6-nitropyridin-4-YL)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-nitropyridin-4-YL)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Pyridine vs. Benzene Ring Systems

  • 1-(2-Chlorophenyl)ethanone (CAS 2142-68-9): Structure: Benzene ring with chloro (position 2) and acetyl groups. Molecular Formula: C₈H₇ClO. Properties: Simpler aromatic system; lacks nitro group, leading to reduced electron-withdrawing effects compared to the pyridine derivative. Applications include intermediates in organic synthesis .
  • 1-(2-Chloro-6-nitropyridin-4-YL)ethanone: Structure: Pyridine ring with chloro (position 2), nitro (position 6), and acetyl (position 4). Key Differences: The pyridine ring’s nitrogen atom introduces aromaticity with lone-pair delocalization, altering electronic properties. The nitro group further deactivates the ring, making it less reactive toward electrophilic substitution but more prone to nucleophilic attack.

Functional Group Variations

  • 1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0): Structure: Benzene ring with amino (position 2) and nitro (position 6) groups. Molecular Formula: C₈H₈N₂O₃. Key Differences: The amino group (electron-donating) contrasts with the chloro group (electron-withdrawing) in the target compound. This substitution increases reactivity in electrophilic aromatic substitution but reduces stability compared to chloro derivatives .

Heterocyclic Derivatives

β-Carboline-Based Ethanone ():

  • Structure : β-Carboline core with 4-chloro-3-nitrophenyl and methoxy substituents.
  • Molecular Formula : C₂₆H₂₁ClN₄O₄.
  • The nitro and chloro groups may enhance binding to hydrophobic enzyme pockets, unlike the simpler pyridine derivative .

Quinoxaline-Based Ethanone ():

  • Structure: Indoloquinoxaline core with chloro and hydrazino-acetyl substituents.
  • Synthesis : Prepared via multi-step reactions involving hydrazine derivatives.
  • Applications : Likely used in photodynamic therapy or as a DNA intercalator due to the extended π-system .

Table 1: Comparison of Chlorinated Ethanone Derivatives

Compound Name Molecular Formula Substituents Melting Point (°C) Synthesis Method Key Reference
This compound C₇H₅ClN₂O₃ Cl (2), NO₂ (6), COCH₃ (4) Not Reported Likely Friedel-Crafts* Inferred
1-(2-Chlorophenyl)ethanone C₈H₇ClO Cl (2), COCH₃ (1) Not Reported Acetylation of chlorobenzene
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone C₉H₉ClO₃ Cl (2), OH (4), OCH₃ (3) ~97–110 Hydrolysis of intermediates
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone C₉H₉ClO₃ Cl (2), OH (6), OCH₃ (4) 107–108 Friedel-Crafts acetylation

*Inferred from similar nitro-pyridine syntheses in and .

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